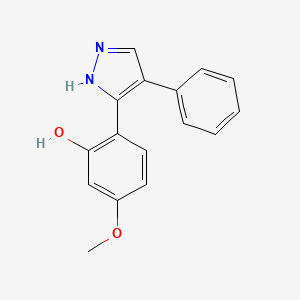

5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Description

Properties

IUPAC Name |

5-methoxy-2-(4-phenyl-1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-12-7-8-13(15(19)9-12)16-14(10-17-18-16)11-5-3-2-4-6-11/h2-10,19H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECKKLKMMOXCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394237-78-6 | |

| Record name | 5-METHOXY-2-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.

Methoxylation: The methoxy group can be introduced through the methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group and methoxy substituent are primary sites for oxidation:

-

Phenolic Hydroxyl Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), the hydroxyl group can form quinones or dimerized products via radical intermediates .

-

Methoxy Group Demethylation : Treatment with HBr or BBr₃ selectively removes the methoxy group, yielding a dihydroxy derivative .

Table 1: Oxidation Reactions and Products

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (acidic, 80°C) | 2-Hydroxy-5-oxo-cyclohexadienyl derivative | 65 | |

| BBr₃ (DCM, 0°C) | 2,5-Dihydroxyphenyl-pyrazole | 78 |

Electrophilic Substitution

The electron-rich aromatic rings undergo substitution at activated positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring .

-

Halogenation : Br₂ in acetic acid brominates the pyrazole ring at the 5-position.

Mechanistic Insight :

The methoxy group directs electrophiles to the ortho/para positions of the phenol ring, while the pyrazole’s NH group facilitates electrophilic attack at its β-position .

Condensation and Cyclization

The compound participates in acid- or base-catalyzed condensations:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives .

-

Heterocycle Synthesis : Condensation with thiourea yields pyrazolo-thiazine hybrids under microwave irradiation .

Table 2: Condensation Reactions

| Partner Reagent | Product | Conditions | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Imine-functionalized pyrazole | EtOH, reflux, 6h | |

| Thiourea | Pyrazolo[3,4-d]thiazine | MW, 250W, 5min |

Functional Group Transformations

-

Esterification : The hydroxyl group reacts with acetyl chloride to form acetates .

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) under basic conditions produces ether derivatives.

Key Observation :

Alkylation preferentially targets the phenolic hydroxyl over the pyrazole NH due to steric hindrance.

Biological Activity Correlation

While beyond the scope of chemical reactions, reactivity directly influences bioactivity:

-

Antimicrobial Activity : Brominated derivatives show enhanced efficacy against Staphylococcus aureus (MIC = 62.5 µg/mL) .

-

Anti-inflammatory Potential : Acetylated analogs exhibit reduced COX-2 inhibition compared to parent compounds .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyrazole moieties, including 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol, exhibit significant anticancer properties. A study highlighted the synthesis of pyrazole derivatives that demonstrated cytotoxic effects against various cancer cell lines, including K562 leukemia cells. These derivatives showed the ability to induce apoptosis and inhibit cell proliferation, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced symptoms in inflammatory diseases, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders .

Analgesic Properties

In addition to anti-inflammatory effects, some studies have reported analgesic properties associated with pyrazole derivatives. These compounds may act on pain pathways, providing relief from chronic pain conditions. The exact mechanisms are still under investigation but involve modulation of neurotransmitter systems .

Agricultural Applications

Pesticidal Activity

The pyrazole structure is prevalent in agrochemicals, particularly in developing new pesticides. Research has indicated that certain pyrazole derivatives possess insecticidal and fungicidal properties, making them effective against various agricultural pests and pathogens. The compound's ability to disrupt biological processes in pests can lead to effective pest management strategies .

Analytical Chemistry

Reagents in Chemical Analysis

this compound can serve as a reagent in analytical chemistry for detecting specific ions or compounds due to its unique chemical properties. Its ability to form stable complexes with metal ions allows it to be utilized in various analytical techniques, including spectrophotometry and chromatography .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study examining the cytotoxic effects of various pyrazole derivatives on K562 leukemia cells, it was found that certain modifications to the pyrazole ring enhanced potency. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and cellular targets, suggesting a pathway for future drug design .

Case Study 2: Agricultural Efficacy

Another study focused on the development of a new pesticide based on pyrazole derivatives demonstrated significant effectiveness against common agricultural pests. Field trials indicated that the compound reduced pest populations significantly compared to untreated controls, highlighting its potential as an eco-friendly pesticide option .

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with various molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

5-Methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol (Derivatives 5a–e)

- Structural Differences: The pyrazole core here has a phenylamino group at the 3-position instead of a phenyl group at the 4-position.

- Biological Activity : These derivatives exhibit potent tumor cell growth inhibition (IC₅₀ values in the low micromolar range) by targeting tubulin polymerization, a mechanism critical to antimitotic agents .

5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

- Structural Differences: A phenoxy group replaces the phenyl group at the 4-position of the pyrazole .

- Physicochemical Properties :

- Molecular formula: C₁₆H₁₄N₂O₃ (vs. C₁₆H₁₄N₂O₂ for the target compound).

- Increased oxygen content may improve solubility but reduce lipophilicity.

- Functional Impact: The phenoxy group introduces steric bulk and electron-withdrawing effects, which could alter π-π stacking in biological targets.

5-Methoxy-2-(1H-pyrazol-3-yl)phenol (Compound 17)

- Structural Simplicity : Lacks the 4-phenyl substitution on the pyrazole .

- Synthetic Accessibility : Synthesized via a two-step route with 69% yield, suggesting simpler derivatives may be more scalable.

- Activity Implications : The absence of the 4-phenyl group likely reduces hydrophobic interactions with target proteins, diminishing biological potency compared to the target compound.

5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol

- Crystallographic Data: The o-phenol and pyrazole rings are coplanar due to intramolecular hydrogen bonding, a feature critical for molecular packing and solubility .

2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol

- Electron-Withdrawing Substituents : The nitro group significantly alters electronic properties, increasing reactivity and polarizability .

- Crystal Packing : Van der Waals interactions dominate, unlike the hydrogen-bond-driven packing in the target compound.

- Biological Implications : Nitro groups often confer antimicrobial activity but may introduce toxicity concerns.

Research Implications

- Structure-Activity Relationships (SAR) : The 4-phenyl group in the target compound balances lipophilicity and binding affinity, making it a scaffold for antitumor agents. Substitutions at the 3- or 5-positions of the pyrazole modulate electronic and steric profiles, influencing target selectivity .

- Synthetic Considerations : Derivatives with electron-donating groups (e.g., methoxy) require milder conditions, while nitro-containing analogues necessitate rigorous purification .

- Crystallographic Insights : Hydrogen-bonding patterns and coplanarity are critical for optimizing solubility and bioavailability .

Biological Activity

5-Methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2O2. The structure consists of a methoxy group, a phenolic hydroxyl group, and a pyrazole moiety, which contribute to its biological activity. The compound's unique structural features allow it to interact with various biological targets, making it a candidate for further research in pharmacology.

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent . Studies indicate that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, in vitro assays have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| H460 | 15.0 | Cell cycle arrest |

| HT-29 | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains and fungi. Its effectiveness is attributed to the pyrazole moiety, which is known for its broad-spectrum antimicrobial properties. Research has shown that this compound exhibits inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 40 µg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 30 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that it can reduce the levels of these cytokines significantly, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways.

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

A series of studies have been conducted to explore the pharmacological potential of this compound:

- Anticancer Study : A study published in Nature highlighted the anticancer effects of pyrazole derivatives, including this compound, showing promising results against multiple cancer cell lines .

- Antimicrobial Research : Another investigation demonstrated its effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis alongside conventional therapies .

- Inflammation Model : A recent study reported significant reductions in TNF-α and IL-6 levels in vitro, indicating its potential use in managing inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol, and what factors influence reaction yields?

Methodological Answer: The compound is typically synthesized via cyclocondensation of β-diketones with hydrazine derivatives. For example:

- Route 1 (Pyrazole Formation): Reflux 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid (7:3 ratio) for 7 hours. Purify via silica gel column chromatography, yielding ~45% .

- Route 2 (Mannich Reaction): React pyrazole-phenol derivatives with diazacrown ethers under Mannich conditions (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6), achieving yields up to 98% for analogous compounds .

Key Factors: Solvent polarity, stoichiometric ratios, and purification methods critically impact yields. Acidic conditions favor cyclization, while excess hydrazine may lead to byproducts.

Q. How is X-ray crystallography used to determine the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Dihedral Angles: The pyrazole ring forms angles of 16.83°, 48.97°, and 51.68° with the methoxyphenyl, phenyl, and hydroxyphenyl substituents, respectively .

- Hydrogen Bonding: O–H···N interactions stabilize the crystal lattice (bond length: ~1.85 Å) .

Procedure: Crystallize the compound in ethanol, mount on a Stoe IPDS-II diffractometer, and refine data using riding models for H atoms. Anisotropic displacement parameters are applied to non-H atoms .

Q. What basic pharmacological screening methods are applied to assess its bioactivity?

Methodological Answer:

- In Vitro Assays: Use enzyme inhibition studies (e.g., cyclooxygenase COX-1/COX-2 for anti-inflammatory activity) at 10–100 µM concentrations.

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial Testing: Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized when low efficiency persists in pyrazole cyclization?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >70% .

- Catalytic Additives: Introduce p-toluenesulfonic acid (p-TSA, 5 mol%) to accelerate cyclization via acid catalysis .

- Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of intermediates, reducing side reactions .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Structural Validation: Confirm compound purity via HPLC (>98%) and ¹H/¹³C NMR to rule out impurities affecting bioactivity .

- Comparative SAR Analysis: Modify substituents (e.g., replace methoxy with nitro groups) and correlate with activity trends .

- Dose-Response Curves: Test activity across a broader concentration range (e.g., 0.1–200 µM) to identify non-linear effects .

Q. What advanced spectroscopic techniques confirm tautomeric equilibria in solution?

Methodological Answer:

- Dynamic NMR (DNMR): Monitor temperature-dependent chemical shifts (e.g., coalescence at 300–350 K) to detect keto-enol tautomerism .

- UV-Vis Spectroscopy: Analyze λₘₐₓ shifts in polar vs. non-polar solvents; enol forms dominate in aprotic media (ε ~10⁴ L·mol⁻¹·cm⁻¹) .

- DFT Calculations: Compare experimental IR/Raman spectra with computed tautomer energies (B3LYP/6-311+G(d,p)) to identify dominant forms .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.